(S)-4-Isopropyl-2-oxazolidinone

Catalog No.
S1483905
CAS No.
17016-83-0
M.F
C6H11NO2
M. Wt
129.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Isopropyl-2-oxazolidinone

CAS Number

17016-83-0

Product Name

(S)-4-Isopropyl-2-oxazolidinone

IUPAC Name

(4S)-4-propan-2-yl-1,3-oxazolidin-2-one

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m1/s1

InChI Key

YBUPWRYTXGAWJX-RXMQYKEDSA-N

SMILES

CC(C)C1COC(=O)N1

Synonyms

4(S)-(1-Methylethyl)-2-oxazolidinone; 4(S)-Isopropyloxazolidin-2-one

Canonical SMILES

CC(C)C1COC(=O)N1

Isomeric SMILES

CC(C)[C@H]1COC(=O)N1

Asymmetric Synthesis

(S)-4-Isopropyl-2-oxazolidinone serves as a valuable chiral building block in asymmetric synthesis. Its readily accessible chiral center allows chemists to introduce chirality into target molecules with high enantioselectivity. Studies have demonstrated its effectiveness in synthesizing various chiral compounds, including pharmaceuticals, agrochemicals, and natural products [, ].

Organocatalysis

(S)-4-Isopropyl-2-oxazolidinone finds application in organocatalysis, where it acts as an organocatalyst for various organic reactions. Its Brønsted acidity and Lewis basicity enable it to activate substrates and promote efficient and selective transformations. Research has explored its use in reactions like aldol additions, Mannich reactions, and Michael additions [, ].

(S)-4-Isopropyl-2-oxazolidinone is a chiral compound with the molecular formula C6_6H11_{11}NO2_2. It belongs to the oxazolidinone class of compounds, which are characterized by a five-membered ring containing both nitrogen and oxygen. This specific compound is notable for its use as a chiral auxiliary in asymmetric synthesis, allowing for the selective formation of enantiomers in various

, primarily as a chiral auxiliary. Key reactions include:

  • Aldol Reactions: It acts as a chiral ligand, facilitating the formation of enantiomerically enriched products through aldol addition reactions.
  • Dihydroxylation: The compound can undergo catalytic asymmetric dihydroxylation, leading to optically pure products .
  • Carbonylation Reactions: It can be synthesized via carbonylation methods, which involve the insertion of carbon monoxide into organic molecules under specific conditions .

The biological activity of (S)-4-Isopropyl-2-oxazolidinone has been explored in various contexts. It exhibits potential antibacterial properties, particularly against Gram-positive bacteria. Its role as a chiral auxiliary also extends to applications in drug discovery, where it aids in the development of new therapeutic agents with enhanced efficacy and selectivity .

Several methods have been developed for synthesizing (S)-4-Isopropyl-2-oxazolidinone:

  • Direct Carbonylation: This method involves the reaction of β-amino alcohols with carbon monoxide under palladium catalysis, yielding high isolated yields .
  • Chiral Auxiliary Methods: Utilizing chiral auxiliaries in asymmetric synthesis allows for the production of this compound from simpler precursors, often involving mild reaction conditions .
  • Evans’ Method: A notable approach involves using Evans' methodology, which emphasizes cost-effective and efficient synthesis while maintaining high stereoselectivity .

(S)-4-Isopropyl-2-oxazolidinone is widely used in:

  • Asymmetric Synthesis: As a chiral auxiliary, it enhances the stereochemical outcome of various reactions.
  • Pharmaceutical Development: Its ability to produce enantiomerically pure compounds makes it valuable in developing new drugs.
  • Catalysis: Employed as a ligand in dirhodium(II) complexes for catalyzing diverse organic transformations .

Interaction studies involving (S)-4-Isopropyl-2-oxazolidinone focus on its role as a chiral ligand and its interactions with other reagents during catalytic processes. These studies reveal how it influences reaction pathways and product distributions, particularly in asymmetric catalysis. The compound's interactions can significantly impact the efficiency and selectivity of

Several compounds share structural similarities with (S)-4-Isopropyl-2-oxazolidinone. Below is a comparison highlighting its uniqueness:

Compound NameStructure/PropertiesUnique Features
(S)-4-Methyl-2-oxazolidinoneC6_6H11_{11}NO2_2Methyl group instead of isopropyl; less steric hindrance.
(S)-4-Phenyl-2-oxazolidinoneC9_9H11_{11}NO2_2Contains a phenyl group; used in different catalytic applications.
(S)-4-(Trifluoromethyl)-2-oxazolidinoneC6_6H5_5F3_3NO2_2Trifluoromethyl group enhances electrophilicity; unique reactivity profile.

(S)-4-Isopropyl-2-oxazolidinone stands out due to its specific steric properties and effectiveness as a chiral auxiliary, making it particularly useful in asymmetric synthesis compared to its analogs .

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(4S)-(-)-4-Isopropyl-2-oxazolidinone

Dates

Modify: 2023-09-19

Explore Compound Types